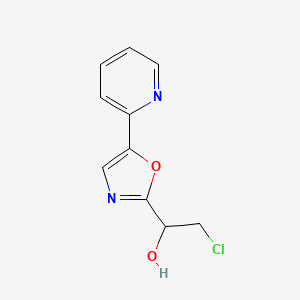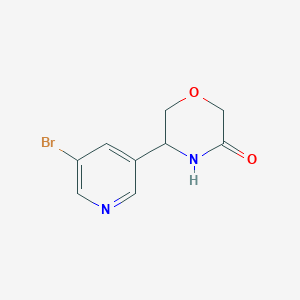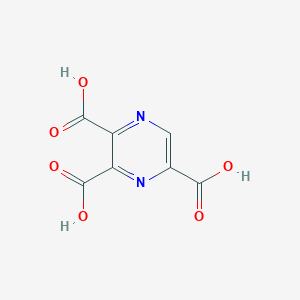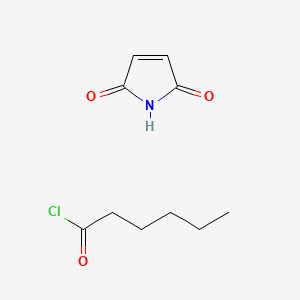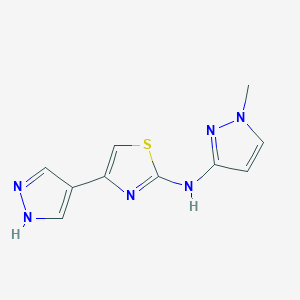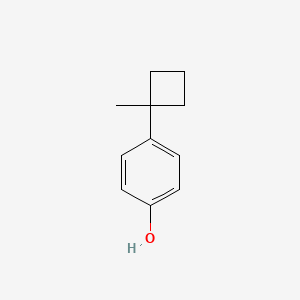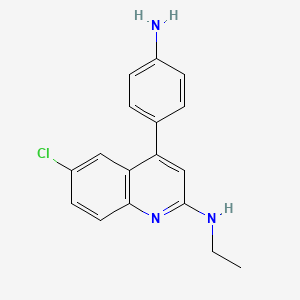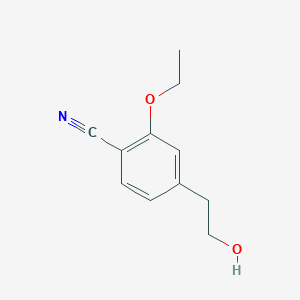![molecular formula C15H22N2O2 B13880795 [4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a phenyl group substituted with a hydroxymethyl group and a piperazine ring substituted with a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with 4-propan-2-ylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 4-(Carboxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone.
Reduction: [4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, [4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of [4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can bind to receptor sites, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness
[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone is unique due to its combination of a phenyl group with a hydroxymethyl substituent and a piperazine ring with a propan-2-yl group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
[4-(hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)16-7-9-17(10-8-16)15(19)14-5-3-13(11-18)4-6-14/h3-6,12,18H,7-11H2,1-2H3 |
InChIキー |
XCRZPEMFISAHGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


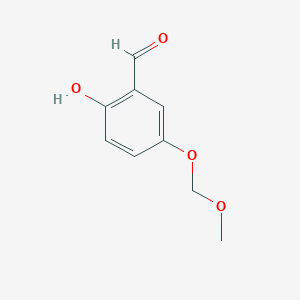
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
